molecular formula C10H7Cl2N B11720763 2-(2,5-Dichlorophenyl)pyrrole

2-(2,5-Dichlorophenyl)pyrrole

Cat. No.: B11720763
M. Wt: 212.07 g/mol
InChI Key: IJDQWDJHITXMQO-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorophenyl)pyrrole is an organic compound belonging to the pyrrole family, characterized by a pyrrole ring substituted with a 2,5-dichlorophenyl group. Pyrroles are heterocyclic aromatic organic compounds, and their derivatives are known for their significant roles in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dichlorophenyl)pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran reacts with an amine in the presence of a catalyst such as iron (III) chloride . Another method includes the condensation of substituted carbamates with 2,5-dimethoxytetrahydrofuran .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(2,5-Dichlorophenyl)pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrroles, pyrrole oxides, and reduced pyrrole derivatives .

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorophenyl)pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

  • 1-(3,5-Dichlorophenyl)-2,5-dimethylpyrrole
  • 2,5-Dimethyl-1-phenyl-3-pyrrolecarboxaldehyde
  • 1-Phenyl-3-pyrrolecarboxaldehyde

Comparison: 2-(2,5-Dichlorophenyl)pyrrole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

Molecular Formula

C10H7Cl2N

Molecular Weight

212.07 g/mol

IUPAC Name

2-(2,5-dichlorophenyl)-1H-pyrrole

InChI

InChI=1S/C10H7Cl2N/c11-7-3-4-9(12)8(6-7)10-2-1-5-13-10/h1-6,13H

InChI Key

IJDQWDJHITXMQO-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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